![molecular formula C24H18ClN5O2 B2488686 N-[(4-chlorophenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide CAS No. 1326869-11-7](/img/structure/B2488686.png)

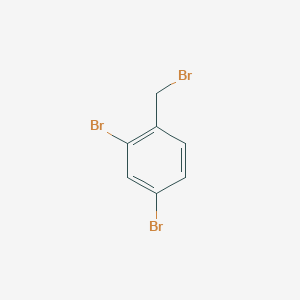

N-[(4-chlorophenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes, including acetylation, cyclization, and N-alkylation, as demonstrated by the synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine through N-chloroacetylation and N-alkylation steps, characterized by spectroscopic methods like 1H NMR, IR, and MS (Yang Jing, 2010).

Molecular Structure Analysis

The molecular structure of compounds within this chemical class often reveals intricate arrangements of atoms and bonds, facilitating interactions such as hydrogen bonding. For example, the compound N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide–naphthalene-2,3-diol (1/1) showcases how molecular components can co-crystallize, forming chains and layers through O–H⋯O=C and N—H⋯O interactions, as elucidated by single-crystal X-ray diffraction (Abdullah M. Asiri et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving such compounds frequently result in the formation of new bonds and structures. For instance, the synthesis of novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides through reactions involving pyrazole and substituted N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides demonstrates the versatility of such compounds in chemical synthesis (K. Sunder et al., 2013).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystal structure, can be determined through various analytical techniques. For example, the crystal structure of Ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate was determined using single-crystal X-ray diffraction, revealing an orthorhombic space group and detailing the molecular packing within the crystal lattice (Liang Xiao-lon, 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are critical for understanding the potential applications of these compounds. Studies, such as the one on the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, provide insights into how these compounds interact with biological targets, elucidating the conformations and interactions crucial for binding and activity (J. Shim et al., 2002).

Scientific Research Applications

Polychlorinated Naphthalenes and Environmental Exposure

- Study Summary : Polychlorinated naphthalenes (PCNs) are environmental pollutants displaying toxic properties similar to those of other well-known contaminants like PCDDs and PCBs. Human exposure to PCNs, particularly through dietary intake, needs further investigation, especially concerning aquatic species where most PCN level data are found (Domingo, 2004).

Acetamide and Biological Effects

- Study Summary : The toxicological profile of acetamide and its derivatives has been extensively reviewed, highlighting significant commercial importance and varied biological consequences of exposure. The review points out that further updates and understanding of their biological effects are necessary (Kennedy, 2001).

Phenothiazine Derivatives and Biological Activities

- Study Summary : Phenothiazine derivatives exhibit a broad range of promising biological activities, including antibacterial, anticancer, and anti-inflammatory effects, among others. The review emphasizes the potential of phenothiazine as a pharmacophoric moiety and its capacity to produce compounds with desirable biological activities (Pluta et al., 2011).

Quinoxaline Compounds and Biomedical Applications

- Study Summary : Quinoxaline and its derivatives hold potential in various biomedical applications, including antimicrobial activities and the treatment of chronic and metabolic diseases. The review emphasizes the versatility of modifying quinoxaline structures to achieve a wide range of biomedical applications (Pereira et al., 2015).

Occurrence and Toxicity of Environmental Pollutants

- Study Summary : The review focuses on polychlorinated naphthalenes (PCNs) as persistent organic pollutants due to their toxicity, persistence, and potential for environmental damage. It highlights the need for continuous monitoring of these pollutants in the environment (Agunbiade et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-(2-naphthalen-1-yl-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClN5O2/c25-18-10-8-16(9-11-18)13-26-23(31)14-29-24(32)22-12-21(28-30(22)15-27-29)20-7-3-5-17-4-1-2-6-19(17)20/h1-11,15,21-22,28H,12-14H2,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZRFKIEMYTDDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NN2C1C(=O)N(N=C2)CC(=O)NCC3=CC=C(C=C3)Cl)C4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-chlorophenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-1-[4-(3,3,3-trifluoropropoxy)phenyl]methanamine](/img/structure/B2488604.png)

![ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate](/img/structure/B2488605.png)

![N-[(2-Cyclopropylpyrimidin-5-yl)methyl]-N-[(2-methylphenyl)methyl]sulfamoyl fluoride](/img/structure/B2488608.png)

![Ethyl 5-(2-bromobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2488612.png)

![4-oxo-N-pentyl-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2488621.png)

![2-(1,3-Benzothiazol-2-yl)-3-[(2-methylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2488622.png)